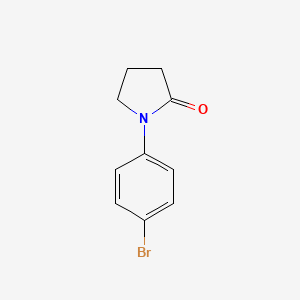
1-(4-Bromofenil)pirrolidin-2-ona
Descripción general
Descripción
1-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number 7661-32-7 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one involves various methods. One approach involves the use of palladium diacetate, copper (I) iodide, and triphenylphosphine . Another method involves a cascade reaction of N-substituted piperidines .Molecular Structure Analysis
The molecular formula of 1-(4-Bromophenyl)pyrrolidin-2-one is C10H10BrNO . Its molecular weight is 240.1 . The InChI Key is YINFEFUSAQRZGG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Bromophenyl)pyrrolidin-2-one are complex and can involve various steps. For instance, one reaction involves the use of DMAP to facilitate a cascade reaction by activating the Cu (II) catalyst .Physical and Chemical Properties Analysis
1-(4-Bromophenyl)pyrrolidin-2-one is a solid powder . It has a boiling point of 98-101°C . The compound is stable under normal conditions .Aplicaciones Científicas De Investigación
Síntesis Orgánica y Química Medicinal
1-(4-Bromofenil)pirrolidin-2-ona sirve como un valioso bloque de construcción en la síntesis orgánica. Su estructura de γ-lactama (pirrolidin-2-ona) se encuentra comúnmente en productos naturales y compuestos sintéticos. Los investigadores la utilizan para crear diversas moléculas funcionales, incluidos los productos farmacéuticos. La reactividad inherente del compuesto permite transformaciones versátiles, convirtiéndolo en un intermedio clave en el descubrimiento y desarrollo de fármacos .
Reacciones en Cascada y Síntesis Selectiva
Los investigadores han explorado reacciones en cascada que involucran piperidinas N-sustituidas para sintetizar selectivamente pirrolidin-2-onas y 3-iodopirroles. Mecánicamente, la formación de pirrolidin-2-onas se produce a través de un proceso en cascada, incluida la formación in situ de pirrolidina-2-carbaldehído seguido de la formación de ácido carboxílico, descarboxilación e ipso-oxidación. Del mismo modo, se cree que los 3-iodopirroles se forman a través de una secuencia que involucra la generación de carbaldehído, la formación de ácido carboxílico, la deshidrogenación, la yodación y la aromatización. La selectividad se puede ajustar utilizando oxidantes y aditivos específicos .
Pirroles Sustituidos con Yodo como Intermediarios
Los pirroles sustituidos con yodo encuentran aplicaciones en la síntesis de fármacos, tintes, pigmentos y otros productos químicos finos. Los investigadores a menudo los utilizan como intermediarios versátiles debido a su reactividad y compatibilidad con los grupos funcionales. La presencia de un átomo de bromo en this compound proporciona un punto de entrada para una mayor funcionalización, lo que permite el acceso a diversos derivados .
Ciencia de Materiales y Materiales Funcionales
Las características estructurales únicas de this compound pueden permitir su incorporación en materiales funcionales. Los investigadores exploran su potencial en el diseño de semiconductores orgánicos, cristales líquidos y otros componentes optoelectrónicos. Al modificar los sustituyentes, pueden adaptar sus propiedades para aplicaciones específicas .
Estudios Fotofísicos y Sondas Fluorescentes
Los compuestos fluorescentes desempeñan un papel crucial en la imagen biológica y la detección. Los investigadores han investigado las propiedades fotofísicas de las pirrolidin-2-onas, incluidas las que tienen sustitución de bromo. Estos compuestos pueden servir como sondas fluorescentes para la imagen celular, la entrega de fármacos y el estudio de interacciones moleculares .
Biología Química e Identificación de Destinos
Los derivados de this compound pueden encontrar utilidad en estudios de biología química. Los investigadores pueden utilizarlos para sondear procesos biológicos, identificar objetivos proteicos y comprender las vías celulares. Al diseñar derivados específicos, pueden modular la función de las proteínas y explorar aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINFEFUSAQRZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997939 | |
| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-32-7 | |
| Record name | 1-(4-Bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

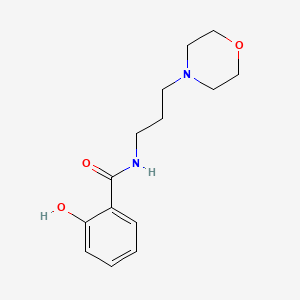
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)
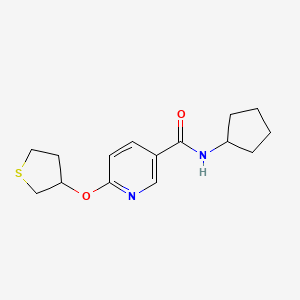
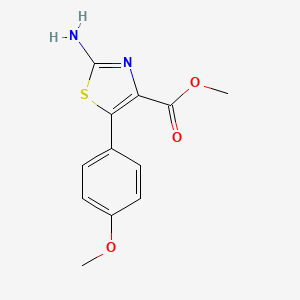
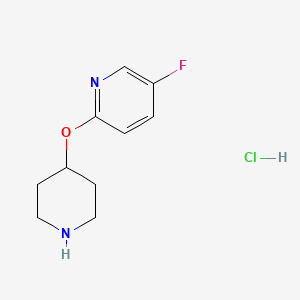
amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

